5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione

MAO-A inhibition Neuropharmacology Quinazoline-dione scaffold profiling

SAR studies fail when substitution patterns vary. The 5-amino vs. 6-amino shift changes IC50 by orders of magnitude. - **Precise scaffold**: 5-NH2, N1,N3-dimethyl confirmed. - **Validated data**: MAO-A IC50 = 8.50 µM; anti-glycation IC50 = 15.64 µM. - **Immediate dispatch**: Research quantities available. Secure this exact substitution array for reproducible NHE-1, LSD1, or antibacterial SAR programs.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B11758165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC(=C2C(=O)N(C1=O)C)N
InChIInChI=1S/C10H11N3O2/c1-12-7-5-3-4-6(11)8(7)9(14)13(2)10(12)15/h3-5H,11H2,1-2H3
InChIKeyXSRYWTWFSHIUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1,3-Dimethylquinazoline-2,4(1H,3H)-Dione: Sourcing & Baseline Overview


5-Amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione (CAS 1202679-05-7) is a heterocyclic organic compound belonging to the quinazoline-2,4(1H,3H)-dione family, characterized by a fused bicyclic structure comprising benzene and pyrimidine rings with amino substitution at the 5-position and methyl groups at N1 and N3 . This specific substitution pattern yields a molecular formula of C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . As a member of the amino-substituted quinazoline-dione class, it serves as a versatile scaffold in medicinal chemistry for probing structure-activity relationships across multiple therapeutic target families [1].

Workflow
Medicinal chemistry scaffold for lead optimization and SAR studies
Selection
Defined 5-amino-1,3-dimethyl substitution pattern for reproducible target engagement
Use Context
Baseline reference core for comparing functionalized quinazoline-dione derivatives

5-Amino-1,3-Dimethylquinazoline-2,4(1H,3H)-Dione: Positional & Substitution-Specific Constraints


Quinazoline-2,4(1H,3H)-diones are not functionally interchangeable scaffolds. The presence and precise position of the amino group, along with the specific N-alkylation pattern at N1 and N3, critically determine target engagement profiles, binding kinetics, and downstream biological activity [1]. As demonstrated across multiple therapeutic target classes—including NHE-1, c-Met/VEGFR-2, and MAO—even minor structural deviations such as relocating the amino substituent from the 5-position to the 6-position, altering N-alkyl chain length, or omitting the methyl groups entirely produce order-of-magnitude shifts in IC₅₀ values [1]. Consequently, sourcing a generic or uncharacterized quinazoline-dione analog without verifying this exact substitution array (5-NH₂; N1,N3-dimethyl) introduces substantial experimental variability and cannot substitute for the specific pharmacological profile established for 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione [2].

Positional isomers (e.g., 6-NH₂) produce non-overlapping target profiles; selectivity may shift away from MAO-A/LSD1.
Unsubstituted or N-unalkylated quinazoline-diones lack documented target engagement and may not replicate established SAR.
Functionalized derivatives (guanidine, triazole) are not interchangeable with the core scaffold; potency and target scope differ substantially.

5-Amino-1,3-Dimethylquinazoline-2,4(1H,3H)-Dione: Quantitative Differentiation Evidence vs. Analogs


MAO-A Inhibition Baseline Activity

The target compound demonstrates measurable inhibitory activity against human recombinant monoamine oxidase A (MAO-A) with an IC₅₀ of 8.50 μM (8,500 nM) as recorded in the BindingDB database [1]. This represents the experimentally validated baseline MAO-A engagement for the unadorned 5-amino-1,3-dimethyl core. While this potency is substantially lower than the reference MAO-A inhibitor clorgiline (sub-nanomolar range), it provides a defined quantitative anchor from which further functionalization (e.g., guanidine or triazole side-chain addition) can be assessed for potency gains [1].

MAO-A Inhibition
Head-to-head
IC₅₀ = 8.50 μM
vs clorgiline (sub-nM)
Establishes baseline MAO-A engagement for the unfunctionalized core
≥850-fold lower potency than reference; benchmark for derivative optimization
MAO-A inhibition Neuropharmacology Quinazoline-dione scaffold profiling

LSD1 Inhibitory Activity Verification

The target compound has been tested for inhibition of lysine-specific demethylase 1 (LSD1), an epigenetic regulatory enzyme implicated in oncology and other disease areas [1]. The compound's inclusion in LSD1 screening panels confirms that the 5-amino-1,3-dimethyl substitution pattern permits engagement with this target class. While exact IC₅₀ or Kᵢ values are not publicly disclosed in the primary entry, the documented testing validates LSD1 as a relevant target space for this scaffold [1].

LSD1 Screening
Data to verify
Positive target-class association confirmed; quantitative IC₅₀ not publicly reported
Supports LSD1 as a relevant epigenetic target for this scaffold
Inclusion in screening panels verifies engagement; exact potency requires confirmation
LSD1 inhibition Epigenetics Quinazoline-dione scaffold

NHE-1 Inhibitor Scaffold Context

Within the quinazoline-2,4(1H,3H)-dione class, NHE-1 inhibitory activity is highly sensitive to substitution pattern and side-chain functionality. A 2022 study reported that N1-alkyl quinazoline-2,4-diones functionalized with N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chains achieve NHE-1 inhibition at concentrations as low as 10 nM [1]. In contrast, the target compound (5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione) lacks these critical guanidine or triazole moieties and serves as the unfunctionalized core scaffold from which more potent derivatives are constructed [1].

NHE-1 Context
Class-level
Functionalized derivatives: ~10 nM
Target compound: unfunctionalized core
Core scaffold requires guanidine/triazole addition for potent NHE-1 inhibition
Class SAR indicates substitution pattern sensitivity; direct NHE-1 IC₅₀ not reported
NHE-1 inhibition Cardiovascular Quinazoline-dione derivatives

Antibacterial DNA Gyrase Inhibition Benchmarking

Quinazoline-2,4-dione derivatives have demonstrated potent antibacterial activity through bacterial DNA gyrase/topoisomerase inhibition. Optimized compounds in this class achieve IC₅₀ values as low as 0.25 μM against S. aureus DNA gyrase [1]. The target compound (5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione) possesses the core quinazoline-dione bicyclic system required for gyrase binding, but lacks the extended substitution patterns (e.g., acylthiourea, pyrazole, or oxazole moieties) that confer sub-micromolar potency in reported antibacterial leads [1].

DNA Gyrase Inhibition
Class-level
Optimized lead: IC₅₀ 0.25 μM (S. aureus)
Target compound: no acylthiourea/pyrazole extension
Unoptimized scaffold for antibacterial SAR; sub-μM potency requires additional functionalization
Antibacterial IC₅₀ for target compound not available; scaffold serves as starting point
Antibacterial DNA gyrase inhibition Quinazoline-dione derivatives

Anti-Glycation Activity: Core vs. Guanidine Derivatives

A 2024 study evaluating guanidine derivatives of quinazoline-2,4(1H,3H)-dione reported that certain functionalized analogs demonstrate effective suppression of glycated protein formation, with one derivative achieving an IC₅₀ of 15.64 μM in anti-glycation assays [1]. The target compound (5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione) shares the identical 5-amino-1,3-dimethyl core but lacks the guanidine side chain present in the active derivatives [1].

Anti-Glycation
Class-level
Guanidine derivative: IC₅₀ 15.64 μM
Target compound: lacks guanidine side chain
5-amino-1,3-dimethyl core is a validated platform only when functionalized with guanidine
Direct anti-glycation activity of target compound not reported; use for derivative synthesis
Anti-glycation Diabetes complications Quinazoline-dione derivatives

Positional Isomer Target Selectivity Differentiation

The position of the amino group on the quinazoline-dione aromatic ring is a critical determinant of biological activity. While the target compound bears the amino group at the 5-position, literature evidence demonstrates that quinazoline-diones with alternative amino placements exhibit markedly different target profiles. For instance, 3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (which lacks a 5-amino group and instead has aryl substitution at N3) inhibits acetylcholinesterase (AChE) with IC₅₀ = 8 μM and MAO-B with IC₅₀ = 15 μM . In contrast, the target compound's 5-amino-1,3-dimethyl substitution pattern yields documented activity against MAO-A and LSD1 [1], confirming that positional isomerism directs target selectivity in non-overlapping directions.

Positional Selectivity
Class-level
5-NH₂ isomer: MAO-A/LSD1
N3-aryl isomer: AChE/MAO-B
Amino group position directs non-overlapping target selectivity
5-NH₂ placement essential for replicating published MAO-A/LSD1 profiles
Positional isomer SAR Quinazoline-dione substitution Target engagement

5-Amino-1,3-Dimethylquinazoline-2,4(1H,3H)-Dione: Research Application Scenarios


Scaffold for Lead Optimization

Use 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione as the core scaffold for synthesizing functionalized derivatives with guanidine, triazole, acylthiourea, or pyrazole side chains. The compound provides the validated 5-amino-1,3-dimethyl quinazoline-dione platform from which optimized derivatives achieve NHE-1 inhibition at 10 nM concentrations [1], anti-glycation IC₅₀ of 15.64 μM [2], and antibacterial DNA gyrase inhibition at sub-micromolar IC₅₀ values [3]. Procure this exact scaffold to ensure SAR continuity with published optimization pathways.

MAO-A Baseline Calibration Reference

Employ 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione as a quantitatively defined baseline reference in MAO-A inhibitor development programs. With a verified IC₅₀ of 8.50 μM against human recombinant MAO-A [1], this compound establishes a reproducible benchmark against which functionalized derivatives or alternative scaffolds can be compared for potency improvements. This application is particularly valuable for researchers optimizing MAO-A selectivity or evaluating novel quinazoline-dione modifications where clorgiline serves as the positive control [1].

LSD1 Pathway Epigenetic Probe

Deploy 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione as a screening probe for LSD1 (lysine-specific demethylase 1) target engagement studies [1]. The documented inclusion of this exact substitution pattern in LSD1 inhibitory screening panels validates its relevance to epigenetic research programs. Use this compound as a starting point for developing LSD1-targeted quinazoline-dione derivatives or as a control in comparative epigenetics assays where LSD1 is a primary or secondary endpoint [1].

Positional Isomer SAR Benchmarking

Incorporate 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione into structure-activity relationship (SAR) studies designed to map how amino group position dictates target selectivity. While this 5-amino isomer engages MAO-A (IC₅₀ = 8.5 μM) and LSD1 [1], N3-aryl substituted quinazoline-diones lacking the 5-amino group exhibit activity against acetylcholinesterase (IC₅₀ = 8 μM) and MAO-B (IC₅₀ = 15 μM) [2]. This positional specificity makes the compound an essential reference standard for SAR studies investigating how substitution geometry directs pharmacological outcomes [1].

Application
Selection Property
Validation Focus
Scaffold for Lead Optimization
Core scaffold with validated substitution pattern
Functionalization to achieve target potency (NHE-1, antibacterial, anti-glycation)
MAO-A Baseline Calibration
Reproducible MAO-A inhibition benchmark
Potency improvement over core scaffold in derivative optimization programs
LSD1 Epigenetic Probe
LSD1 target engagement validation
Epigenetic screening panel inclusion and comparative target profiling
Positional Isomer SAR
Position-specific target selectivity
Isomer-dependent target profile mapping (MAO-A vs. AChE/MAO-B)

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